C5 Iodine Enables Cross-Coupling
The C5 iodine atom in 5-Iodo-2-(pentan-3-yl)pyrimidin-4(3H)-one serves as a reactive handle for Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling late-stage diversification into biaryl, alkyne, and amine derivatives. The non-iodinated analog 2-(pentan-3-yl)pyrimidin-4(3H)-one (CAS 1250013-83-2) lacks this halogen and therefore cannot undergo analogous cross-coupling without prior functionalization [1].
| Evidence Dimension | Presence of synthetically tractable C–I bond for cross-coupling |
|---|---|
| Target Compound Data | C5 iodine atom present; MW 292.12; XLogP3 1.9; TPSA 41.8 Ų |
| Comparator Or Baseline | 2-(Pentan-3-yl)pyrimidin-4(3H)-one: no halogen at C5; MW 166.22; cannot undergo direct C–C or C–N cross-coupling at C5 |
| Quantified Difference | Target possesses a reactive C–I bond (bond dissociation energy ~57 kcal/mol for aryl iodides); comparator has no analogous leaving group, making direct C5 diversification infeasible |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki: Pd(PPh₃)₄, base, arylboronic acid) |
Why This Matters
The C5 iodine handle renders this compound a versatile building block for library synthesis, whereas the non-iodinated analog requires additional synthetic steps to achieve comparable diversification.
- [1] Angene Chemical. Product page: 5-Iodo-2-(pentan-3-yl)-3,4-dihydropyrimidin-4-one, CAS 1538809-19-6, MW 292.12, XLogP3 1.9, TPSA 41.8 Ų. https://www.angenechem.com/1538809-19-6 View Source
